

In-Depth Technical Guide: Silane, benzoyltriethyl-

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Compound of Interest

Compound Name: Silane, benzoyltriethyl-

Cat. No.: B15394930

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CAS Number: 63935-93-3

This technical guide provides a comprehensive overview of **Silane, benzoyltriethyl-**, a valuable acylsilane reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, chemical properties, and applications, with a focus on experimental protocols and data.

Chemical Properties and Data

Benzoyltriethylsilane is an organosilicon compound featuring a carbonyl group bonded directly to a silicon atom. This unique structural motif imparts distinct reactivity, making it a versatile building block in synthetic chemistry.

Property	Value
CAS Number	63935-93-3
Molecular Formula	C ₁₃ H ₂₀ OSi
Molecular Weight	220.39 g/mol
Appearance	Pale yellow oil

Spectroscopic Data:

While a specific, detailed experimental spectrum for benzoyltriethylsilane is not readily available in public databases, the expected characteristic spectroscopic features are outlined below based on the analysis of similar acylsilanes and general principles of spectroscopy.

Spectroscopy	Expected Peaks/Signals
^1H NMR	Signals corresponding to the ethyl groups on the silicon atom (triplet and quartet) and the protons of the phenyl group.
^{13}C NMR	A characteristic downfield signal for the carbonyl carbon, signals for the phenyl carbons, and signals for the ethyl carbons attached to the silicon.
FTIR (cm^{-1})	A strong absorption band for the C=O stretch, typically in the range of $1620\text{--}1650\text{ cm}^{-1}$, which is at a lower wavenumber than typical ketones due to the electronic effect of the silicon atom. Bands for C-H stretching of the aromatic and aliphatic groups, and Si-C vibrations. [1] [2] [3]
Mass Spectrometry	The molecular ion peak (M^+) and characteristic fragmentation patterns involving the loss of ethyl groups and the benzoyl group.

Synthesis of Acylsilanes: Experimental Protocols

The synthesis of acylsilanes, including benzoyltriethylsilane, can be achieved through several methods. A general and effective approach involves the reaction of an acyl chloride with a silylating agent.

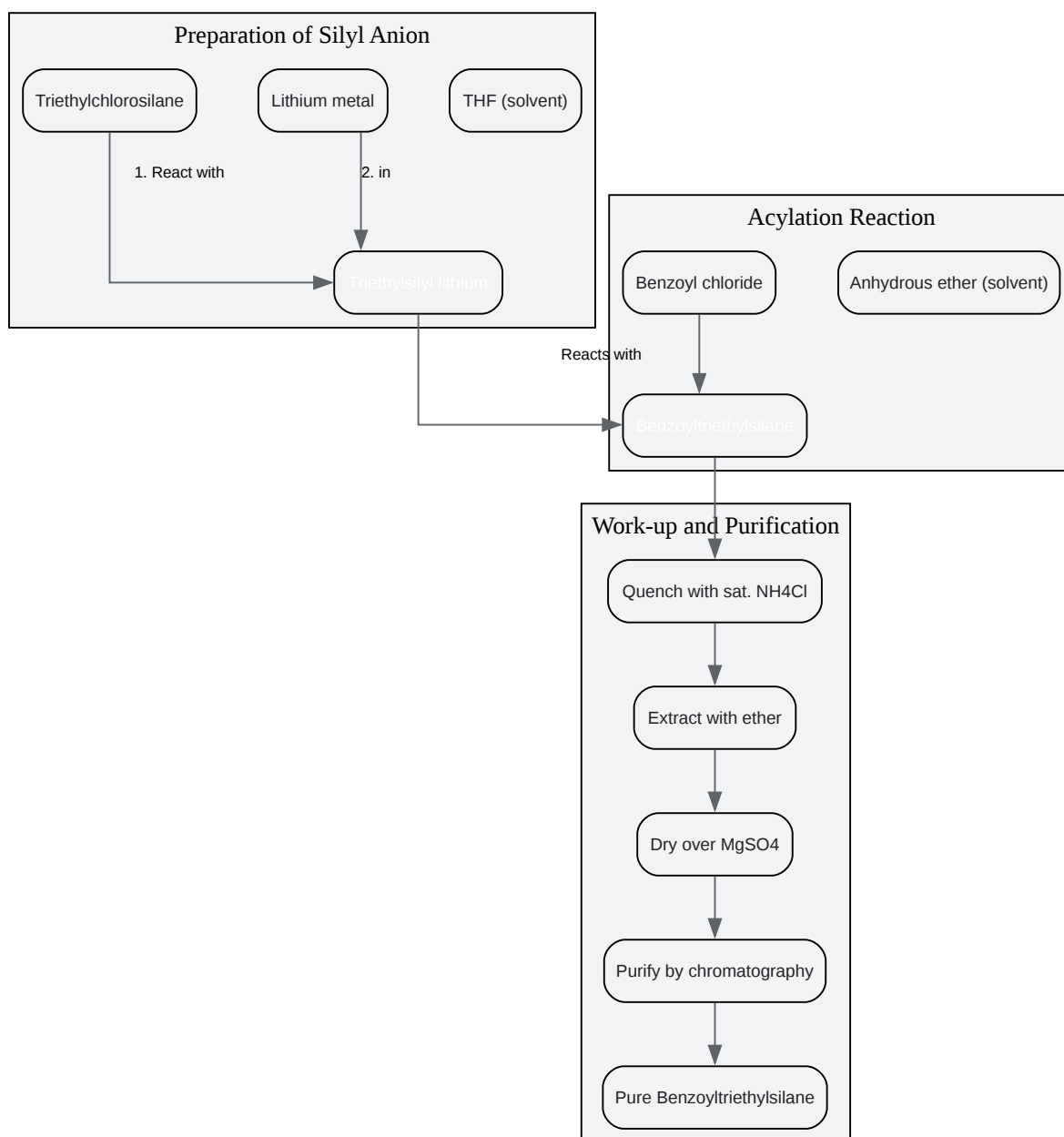
General Synthesis of (Trimethylsiloxy)benzoyl chlorides:

A relevant preparative method for a precursor to acylsilanes involves the reaction of silylated hydroxybenzoic acids with thionyl chloride. This procedure yields (trimethylsiloxy)benzoyl chlorides which are stable at room temperature.[\[4\]](#)

- Starting Materials: Silylated hydroxybenzoic acids, thionyl chloride.
- Reaction Conditions: The reaction is typically carried out under mild conditions.
- Key Intermediates: The formation of (trimethylsiloxy)benzoyl chlorides (e.g., compounds 1-7 in the cited literature) is a key step.^[4]
- Further Reactions: These intermediates can react with various nucleophiles such as thioalcohols, phenols, and amines.^[4]

While a specific protocol for benzoyltriethylsilane is not detailed in the search results, a plausible synthetic route would involve the reaction of benzoyl chloride with a triethylsilyl anion equivalent, such as triethylsilyl lithium.

Illustrative Experimental Workflow: Synthesis of an Acylsilane



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Caption: General workflow for the synthesis of benzoyltriethylsilane.

Applications in Organic Synthesis and Drug Development

Acylsilanes are versatile intermediates in organic synthesis with emerging applications in medicinal chemistry.^{[5][6][7]} Their unique reactivity allows for a range of chemical transformations.

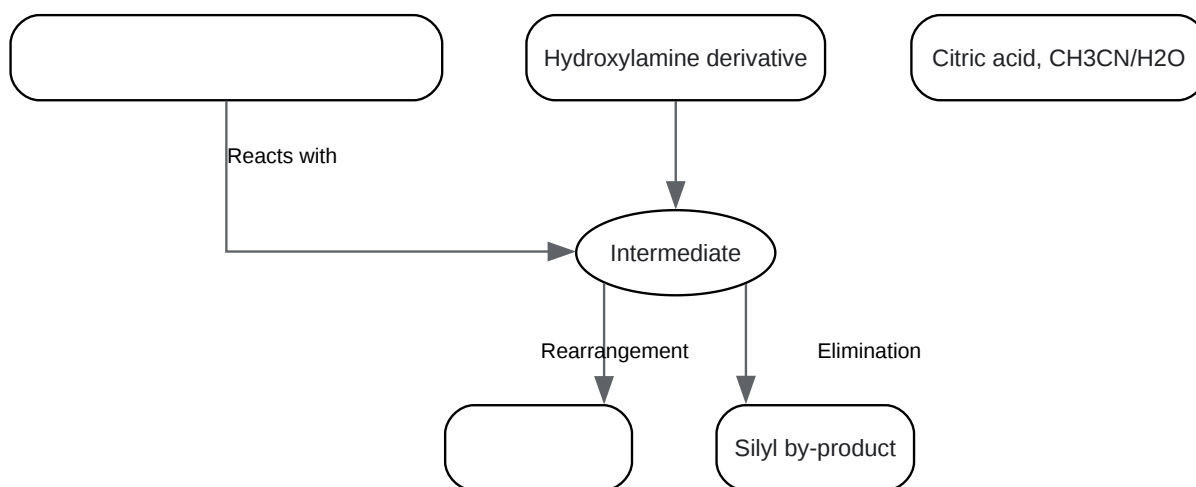
Key Reactions and Applications:

- **Photo-Click Reactions:** Acylsilanes can undergo light-mediated coupling with molecules like indoles, providing stable silylated N,O-acetals. This "photo-click" reaction proceeds under mild conditions and is highly efficient, making it suitable for conjugating complex molecules.^[8]
- **Amide-Forming Ligation:** A significant application in medicinal chemistry is the acylsilane-hydroxylamine (ASHA) ligation for amide bond formation. This reaction is fast, chemoselective, and proceeds in aqueous conditions, which is highly desirable for the synthesis and modification of peptides and other biologically active molecules.^{[5][6]}
- **Precursors to Siloxycarbenes:** Upon irradiation with visible light, acylsilanes can generate siloxycarbenes. These reactive intermediates can undergo various transformations, including insertions into H-X bonds.^[8]

Relevance to Drug Development:

The ability of acylsilanes to participate in chemoselective ligations under aqueous conditions makes them valuable tools for the late-stage functionalization of drug candidates and the synthesis of complex biomolecules.^[6] The "click chemistry" nature of some of their reactions allows for the efficient and specific labeling or modification of peptides and other biologically relevant scaffolds.^[8]

Reaction Pathway: Acylsilane-Hydroxylamine Ligation



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Caption: Simplified pathway for ASHA ligation.

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